2-(3,4-dimethoxybenzoylsulfanyl)-6-methyl-1,4,5,6-tetrahydropyrimidin-4-one
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Overview
Description
2-(3,4-dimethoxybenzoylsulfanyl)-6-methyl-1,4,5,6-tetrahydropyrimidin-4-one is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a pyrimidinone core substituted with a dimethoxyphenyl group and a carbonylthio linkage, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxybenzoylsulfanyl)-6-methyl-1,4,5,6-tetrahydropyrimidin-4-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the 3,4-dimethoxyphenyl derivative, which is then subjected to various chemical transformations to introduce the carbonylthio and pyrimidinone functionalities. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethoxybenzoylsulfanyl)-6-methyl-1,4,5,6-tetrahydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated derivative .
Scientific Research Applications
2-(3,4-dimethoxybenzoylsulfanyl)-6-methyl-1,4,5,6-tetrahydropyrimidin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxybenzoylsulfanyl)-6-methyl-1,4,5,6-tetrahydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
3,4-Dimethoxyphenylacetonitrile: Another related compound with a different core structure.
Uniqueness
What sets 2-(3,4-dimethoxybenzoylsulfanyl)-6-methyl-1,4,5,6-tetrahydropyrimidin-4-one apart is its unique combination of functional groups and the resulting chemical properties. This makes it particularly valuable for specific research applications where these properties are advantageous .
Properties
IUPAC Name |
S-(4-methyl-6-oxo-4,5-dihydro-1H-pyrimidin-2-yl) 3,4-dimethoxybenzenecarbothioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c1-8-6-12(17)16-14(15-8)21-13(18)9-4-5-10(19-2)11(7-9)20-3/h4-5,7-8H,6H2,1-3H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMYNKJTVIRVSSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC(=N1)SC(=O)C2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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